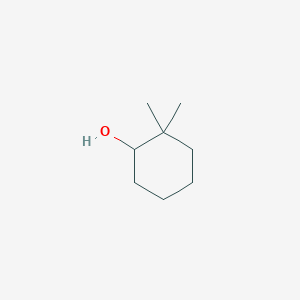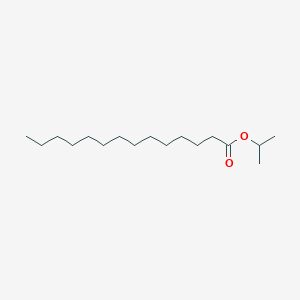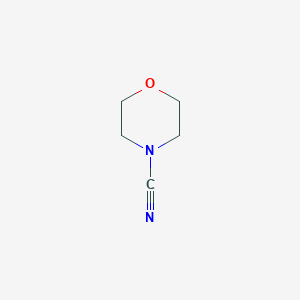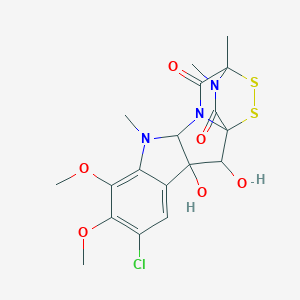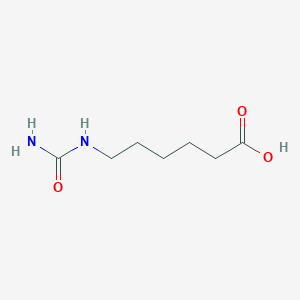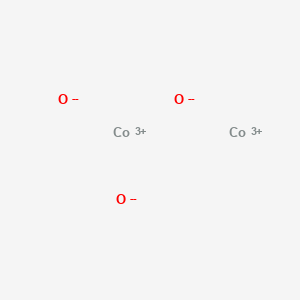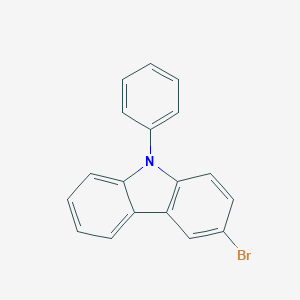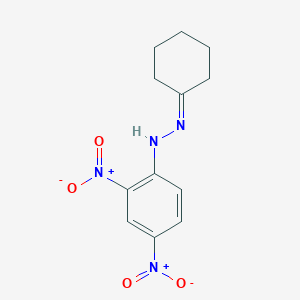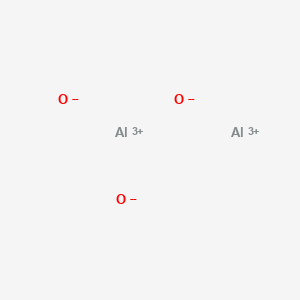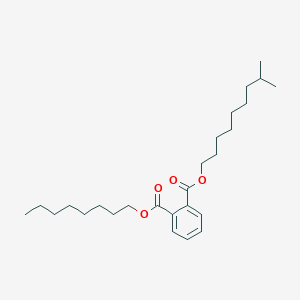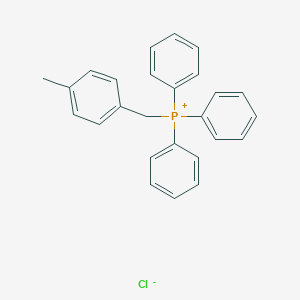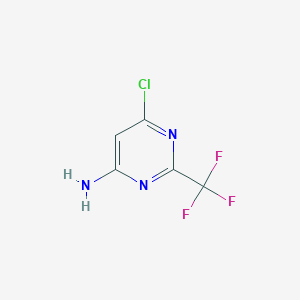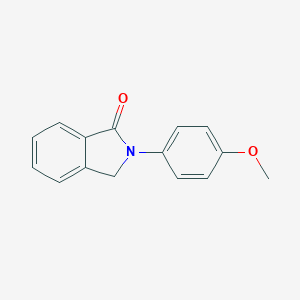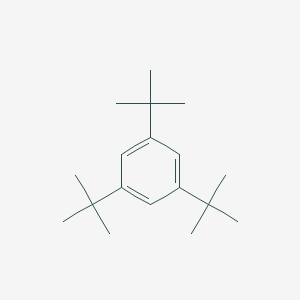![molecular formula C10H10Cl3NO3 B073795 [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 1477-41-4](/img/structure/B73795.png)
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate, also known as clopidol, is a chemical compound that belongs to the carbamate family. It is commonly used as an anticoccidial drug in poultry farming. The compound has been shown to inhibit the growth and proliferation of the protozoan parasites that cause coccidiosis, a common and highly contagious disease that affects chickens, turkeys, and other poultry species.
作用機序
Clopidol exerts its anticoccidial activity by inhibiting the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the coccidian parasites. This results in the inhibition of parasite growth and proliferation, leading to the prevention and control of coccidiosis.
生化学的および生理学的効果
Clopidol has been shown to have a low toxicity profile and is generally well-tolerated by poultry. However, it can cause some adverse effects, such as decreased feed intake and weight gain, as well as changes in liver and kidney function. These effects are generally mild and reversible upon discontinuation of the drug.
実験室実験の利点と制限
Clopidol is a widely used anticoccidial drug in poultry farming, and its efficacy and safety have been well-established. However, its use in laboratory experiments may be limited by its specificity for coccidian parasites and its potential side effects. Additionally, the cost of the drug may be prohibitive for some research applications.
将来の方向性
Further research is needed to explore the potential of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate as an antitumor agent and to elucidate its mechanism of action in this context. Additionally, the antioxidant and anti-inflammatory properties of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate warrant further investigation for their potential therapeutic applications in various disease states. Finally, the development of more specific and less toxic anticoccidial agents may be a promising avenue for future research in this field.
合成法
The synthesis of [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate involves the reaction of 3-(4-chlorophenyl)-3-hydroxypropylamine with phosgene to form the corresponding carbamate. The resulting product is then treated with 2,2-dichloroacetic acid to yield [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate.
科学的研究の応用
Clopidol has been extensively studied for its effectiveness in controlling coccidiosis in poultry. It has also been investigated for its potential as an antitumor agent, with promising results in preclinical studies. In addition, [2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate has been shown to possess antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases associated with oxidative stress and inflammation.
特性
CAS番号 |
1477-41-4 |
|---|---|
製品名 |
[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
分子式 |
C10H10Cl3NO3 |
分子量 |
298.5 g/mol |
IUPAC名 |
[2,2-dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-6(2-4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
InChIキー |
RENLSHPSGMACFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
正規SMILES |
C1=CC(=CC=C1C(C(COC(=O)N)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



